molecular formula C21H14 B094285 pentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene CAS No. 194-58-1

pentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene

Cat. No.: B094285
CAS No.: 194-58-1
M. Wt: 266.3 g/mol
InChI Key: MPKKJSVJRRFRHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

pentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene is a polycyclic aromatic hydrocarbon that consists of three fused benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[c,g]fluorene typically involves cyclodehydration methods. One common approach is the reaction of 2,7-dibromo-9-fluorenone with 1-naphthol in the presence of methane sulfonic acid at elevated temperatures . This reaction yields dibenzo[c,g]fluorene through a series of cyclization and dehydration steps.

Industrial Production Methods: Industrial production of dibenzo[c,g]fluorene often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve industrial-scale production .

Chemical Reactions Analysis

Types of Reactions: pentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of dibenzo[c,g]fluorene in various applications is primarily based on its electronic properties. In organic electronics, the compound’s ability to delocalize π-electrons across its aromatic rings facilitates efficient charge transport and light emission. The molecular targets and pathways involved include interactions with electron-accepting and electron-donating materials, which enhance the performance of electronic devices .

Comparison with Similar Compounds

Uniqueness: pentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene stands out due to its unique combination of structural rigidity and electronic properties, making it highly suitable for applications in organic electronics and light-emitting devices. Its ability to undergo various chemical modifications further enhances its versatility in scientific research .

Properties

IUPAC Name

pentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14/c1-3-7-18-14(5-1)9-11-16-13-17-12-10-15-6-2-4-8-19(15)21(17)20(16)18/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKKJSVJRRFRHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3C=C2)C4=C1C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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